molecular formula C20H20N2O5S2 B2363791 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919753-74-5

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2363791
CAS No.: 919753-74-5
M. Wt: 432.51
InChI Key: CKDGRGBEVAGOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Future Directions

Thiazole derivatives have shown a wide range of biological activities, making them a promising area for future research . Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities . This work will help in the design and structure–activity relationship of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the thiazole ring with a 3,4-dimethoxyphenyl moiety, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Methylsulfonylphenyl Group: The final step is the acylation of the thiazole derivative with a 4-(methylsulfonyl)phenyl acetic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the thiazole ring or the sulfonyl group, potentially leading to the formation of thioethers or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce thioethers.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures but different functional groups.

Uniqueness

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-17-9-6-14(11-18(17)27-2)16-12-28-20(21-16)22-19(23)10-13-4-7-15(8-5-13)29(3,24)25/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGRGBEVAGOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.